molecular formula C23H25N5O2S B2879672 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 852144-64-0

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2879672
CAS No.: 852144-64-0
M. Wt: 435.55
InChI Key: GVVPWXLWGIXFIT-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an indole moiety, a triazole ring, and an acetamide group, which are known for their diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2S, with a molecular weight of approximately 396.51 g/mol. The presence of the indole ring is significant as it is associated with various biological activities, including interactions with neurotransmitter systems. The triazole component contributes to the compound's ability to inhibit specific enzymes.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of triazole and indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study evaluating related triazole compounds indicated that they can effectively inhibit the activity of tyrosine kinases involved in cancer progression, suggesting a potential mechanism for the anticancer effects of this compound .

Antimicrobial Activity

The compound's structural components also suggest potential antimicrobial properties. Similar triazole derivatives have been tested for their antibacterial and antifungal activities. For example, compounds containing the triazole ring have shown effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar antimicrobial capabilities .

Enzyme Inhibition

In vitro studies have indicated that compounds with triazole structures can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. This inhibition can lead to increased bioavailability of certain drugs and reduced side effects, making it a valuable characteristic for therapeutic applications .

Case Studies and Research Findings

Study Findings
Anticancer Screening A recent study screened a library of compounds similar to this compound against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .
Enzyme Activity Inhibition assays demonstrated that related compounds effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Antimicrobial Efficacy Comparative studies revealed that triazole derivatives exhibited strong antifungal activity against Candida species and comparable antibacterial activity to streptomycin against Gram-positive bacteria .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Binding to Enzymes : The triazole ring may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The indole moiety could modulate neurotransmitter receptors, influencing signaling pathways associated with cell growth and survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through activation of caspases or inhibition of anti-apoptotic proteins.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-3-16-8-10-17(11-9-16)25-21(29)15-31-23-27-26-22(28(23)12-13-30-2)19-14-24-20-7-5-4-6-18(19)20/h4-11,14,24H,3,12-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVPWXLWGIXFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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